Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
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Overview
Description
Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a useful research compound. Its molecular formula is C18H17NO7 and its molecular weight is 359.334. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
- Pyran derivatives, including those similar to the compound , have been found effective as corrosion inhibitors. They have been studied for their efficiency in mitigating corrosion of mild steel in acidic environments, showing high inhibition efficiency. These compounds are suggested to inhibit corrosion through an adsorption mechanism (Saranya et al., 2020).
Synthesis and Catalytic Applications
- Pyranopyrazoles, closely related to the compound, have been synthesized using green methods. These compounds have been produced through one-pot reactions, showcasing the potential for efficient and environmentally friendly synthesis techniques (Zolfigol et al., 2013).
Pharmaceutical Research
- Derivatives of the compound have been explored in pharmaceutical research, particularly for their potential antimicrobial and antimitotic activities. These studies indicate the versatility of pyran derivatives in medicinal chemistry (Georgiadis, 1976); (Temple & Rener, 1992).
Synthesis of Novel Compounds
- The compound and its derivatives have been used as starting materials or intermediates in the synthesis of various novel compounds. This demonstrates their significance in advancing synthetic organic chemistry (Kumar & Mashelker, 2007).
Industrial Applications
- In industrial contexts, such as steel pickling processes, derivatives of the compound have been employed as corrosion inhibitors, highlighting their practical utility in industrial settings (Dohare et al., 2017).
Mechanism of Action
Target of Action
It is suggested that the compound may interact with certaincytochrome P450 enzymes involved in diterpene biosynthesis .
Mode of Action
It is indicated that the compound may be involved in thehydroxylation of diterpenes , a process that can be controlled to achieve plant chemical defense without autotoxicity . This hydroxylation process is likely to be a key part of the compound’s interaction with its targets.
Biochemical Pathways
The compound appears to affect the sphingolipid biosynthesis pathway . It is suggested that non-controlled hydroxylated diterpene derivatives, possibly including this compound, can inhibit sphingolipid biosynthesis . This inhibition can lead to severe autotoxicity symptoms .
Result of Action
The compound’s action results in the inhibition of sphingolipid biosynthesis in herbivores, providing a defense mechanism for plants . By regulating metabolic modifications, plants can avoid autotoxicity and gain defense against herbivores .
Action Environment
It is suggested that the compound’s defensive function is achieved through a post-digestive process that occurs between plants and their insect herbivores . This suggests that the compound’s action may be influenced by the presence and activity of herbivores in the environment.
Properties
IUPAC Name |
methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c1-23-10-5-3-4-9(6-10)13-14(18(22)24-2)17(19)26-15-12(21)7-11(8-20)25-16(13)15/h3-7,13,20H,8,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQASQCDTYSTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.